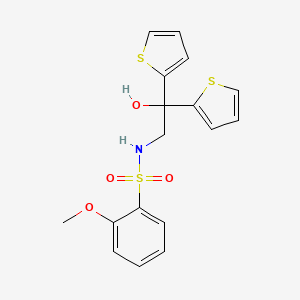

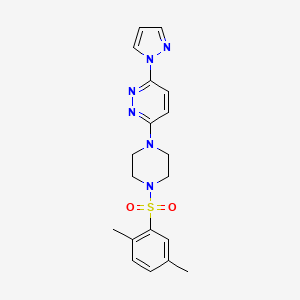

![molecular formula C14H12ClNO B2716494 (2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-36-5](/img/structure/B2716494.png)

(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom at the 2-position . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the benzyl and phenylmethylidene groups potentially able to adopt a variety of conformations depending on the specific conditions and the presence of any other functional groups . Again, without specific data or literature on this compound, it’s difficult to provide a detailed structural analysis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl and phenylmethylidene groups, as well as the chlorine atom. The benzyl group is often quite reactive, particularly in reactions involving its aromatic ring . The phenylmethylidene group could potentially be involved in a variety of reactions, particularly if it is part of a larger functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzyl and phenylmethylidene groups, as well as the chlorine atom . For example, the compound might be expected to have a relatively high molecular weight and could potentially exhibit significant polarity due to the presence of the chlorine atom .科学的研究の応用

Kinetic and Mechanism Studies

- Hydrolysis, Isomerisation, and Cyclisation : A study on a related compound, 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, investigated its behavior in aqueous solutions, focusing on hydrolysis, isomerization, and cyclization reactions. These reactions were analyzed using spectrophotometry and high-performance liquid chromatography, providing insight into the kinetics and mechanisms involved (Maurice Fleury Bernard et al., 1986).

Corrosion Inhibition

- Metal Corrosion Inhibitor : Ammonium (2,4-dimethylphenyl)-dithiocarbamate, a compound with structural similarities, was explored as a corrosion inhibitor against steel corrosion in acidic solutions. Its efficacy suggests potential applications of related ammonium salts in protecting metals from corrosion (N. Kıcır et al., 2016).

Antimicrobial Applications

- Antimicrobial Polymers : Research on poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups revealed their antimicrobial potential against bacteria such as Staphylococcus aureus. This demonstrates the use of quaternary ammonium compounds in creating antimicrobial materials (C. Waschinski & J. Tiller, 2005).

Organic Synthesis

- Selective Methylation : The use of quaternary ammonium salts as methylating agents for the selective α-methylation of aryl ketones showcases their application in organic synthesis, offering a safer and more manageable alternative to traditional methods (Johanna Templ & M. Schnürch, 2022).

Ionic Liquids and Herbicides

- Herbicidal Ionic Liquids : A study synthesized quaternary ammonium salts with the 2,4-dichlorophenoxyacetate anion, exploring their use as herbicides. The results suggest that such compounds could offer more environmentally friendly alternatives to traditional herbicides (K. Marcinkowska et al., 2017).

Electrochemical Applications

- Electric Double Layer Capacitors (EDLCs) : The development of novel ionic liquids from aliphatic quaternary ammonium salts for use in EDLCs indicates their potential in energy storage technologies, offering advantages like high ionic conductivity and wide potential windows (Takaya Sato et al., 2004).

Safety And Hazards

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFKPLDANHEOMO-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Cl)\[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

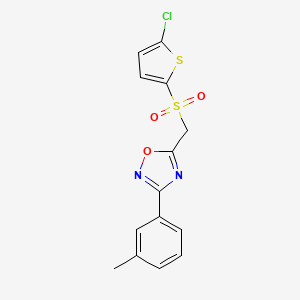

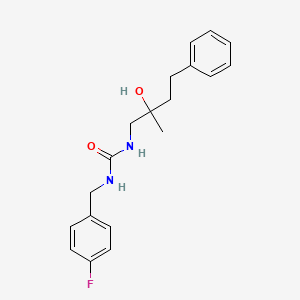

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2716413.png)

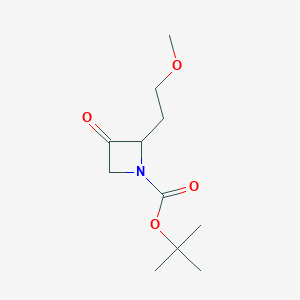

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)

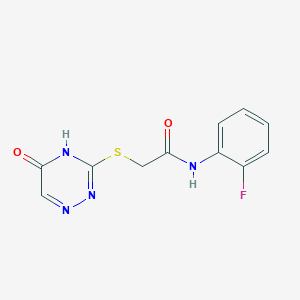

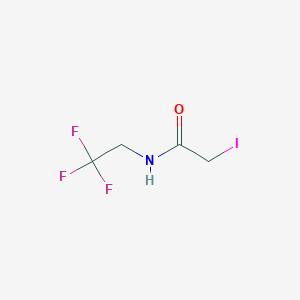

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)